Product packaging for [(E)-2-ethoxyethenyl]benzene(Cat. No.:CAS No. 17655-74-2)

[(E)-2-ethoxyethenyl]benzene

Cat. No.: B3048615
CAS No.: 17655-74-2
M. Wt: 148.2 g/mol
InChI Key: FZHNODDFDJBMAS-CMDGGOBGSA-N
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Description

Significance within Enol Ether Chemistry

Enol ethers are electron-rich alkenes due to the electron-donating nature of the oxygen atom's lone pairs, which are in conjugation with the carbon-carbon double bond. unacademy.com This electronic characteristic makes them highly susceptible to attack by electrophiles, a defining feature of their reactivity. wikipedia.orgunacademy.com Unlike simple alkenes, enol ethers exhibit enhanced reactivity towards acids and can participate in inverse-demand Diels-Alder reactions. wikipedia.org The reactivity of enol ethers is significantly influenced by the substituents attached to the double bond and the ether group. fiveable.me They are key intermediates in various organic transformations, including their role in keto-enol tautomerism, where they represent the etherified form of the enol tautomer. fiveable.me The interconversion between enol ethers and their corresponding keto forms is often catalyzed by acids or bases. fiveable.me

Stereochemical Considerations: The (E)-Configuration

The designation "(E)" in [(E)-2-ethoxyethenyl]benzene refers to the stereochemistry of the double bond. The "E" stands for entgegen, the German word for "opposite," indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the phenyl group and the ethoxy group are on opposite sides of the C=C double bond. This geometric isomerism significantly influences the molecule's physical properties and reactivity. For instance, in the acid-catalyzed hydrolysis of styryl ethyl ethers, the cis (or Z) isomers have been found to be approximately twice as reactive as the corresponding trans (or E) isomers. capes.gov.broup.com This difference in reactivity is attributed to the stereoelectronic effects during the rate-determining protonation step. capes.gov.br

Context within Styryl Ether Derivatives

Styryl ethers are a subclass of enol ethers characterized by the presence of a phenyl group attached to the double bond. This phenyl group further influences the electronic properties and reactivity of the enol ether system. The styryl fragment (Ph-CH=CH-) is a common structural motif in various organic compounds, including those with applications in materials science and medicinal chemistry. nih.gov The reactivity of styryl ethers can be modulated by introducing substituents on the aromatic ring. capes.gov.br The study of substituted styryl ethers has provided valuable insights into reaction mechanisms, such as the Hammett relationship observed in their hydrolysis. capes.gov.br

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the following table.

PropertyValue
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.202 g/mol
CAS Number 17655-74-2
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Flash Point 80.8 °C
Exact Mass 148.08900 u

Table 1: Physical and Chemical Properties of this compound. Data sourced from nist.govchemsrc.comepa.gov.

Synthesis and Reactivity

Synthesis

One common method for the synthesis of vinyl ethers, including this compound, is the Wittig reaction. This involves the reaction of a phosphorus ylide with an aldehyde. For the synthesis of this compound, ethoxymethyltriphenylphosphonium iodide can be treated with a strong base like n-butyllithium to generate the corresponding ylide, which then reacts with benzaldehyde (B42025). nih.gov This method often produces a mixture of (E) and (Z) isomers. nih.gov

Another approach involves the silver nanoparticle-catalyzed aerobic oxidation of benzyl (B1604629) alcohols in the presence of dimethyl sulfoxide (B87167) (DMSO), which serves as a carbon source. acs.org This method features a tandem reaction involving single carbon transfer and the formation of both C=C and C–O bonds. acs.orgresearchgate.net

Reactivity

The reactivity of this compound is dominated by the electron-rich nature of the enol ether double bond.

Hydrolysis: Like other enol ethers, it undergoes acid-catalyzed hydrolysis to yield phenylacetaldehyde (B1677652) and ethanol (B145695). capes.gov.br Kinetic studies on ring-substituted styryl ethyl ethers have shown that these compounds are significantly less reactive towards hydrolysis than vinyl ethyl ether. capes.gov.broup.com The reaction proceeds via a rate-determining protonation of the β-carbon atom. capes.gov.br

Electrophilic Addition: The double bond readily reacts with various electrophiles. For example, the addition of halogens like chlorine and bromine is typically a very fast reaction. unacademy.com

Cycloaddition Reactions: Enol ethers can participate in cycloaddition reactions, particularly inverse-demand Diels-Alder reactions, due to their electron-rich nature. wikipedia.orgunacademy.com

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). savemyexams.com

For a mixture of cis and trans 2-ethoxyethenyl benzene (B151609), the following signals have been reported (400 MHz, CDCl₃): nih.gov

δ 7.32–7.25 (m, 5H, aromatic protons)

δ 7.01 (d, J = 12.9 Hz, 0.76H, vinylic proton of the E-isomer)

δ 6.23 (d, J = 7.0 Hz, 0.26H, vinylic proton of the Z-isomer)

δ 5.86 (d, J = 12.9 Hz, 0.73H, vinylic proton of the E-isomer)

δ 5.24 (d, J = 8.0 Hz, 0.27H, vinylic proton of the Z-isomer)

δ 4.01 (q, J = 7.2 Hz, 0.56H, -OCH₂- of the Z-isomer)

δ 3.92 (q, J = 7.3 Hz, 1.5H, -OCH₂- of the E-isomer)

δ 1.46–1.35 (m, 6H, -CH₃ protons of both isomers) nih.gov

The large coupling constant (J ≈ 12.9 Hz) for the vinylic protons of the major isomer is characteristic of a trans (E) configuration. nih.gov

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=C stretch (alkene): Around 1650 cm⁻¹ libretexts.org

C-O stretch (ether): In the range of 1000-1300 cm⁻¹

=C-H stretch (vinylic): Above 3000 cm⁻¹ msu.edu

C-H stretch (aromatic): Around 3030-3080 cm⁻¹ docbrown.info

Aromatic ring vibrations: Near 1600 and 1500 cm⁻¹ docbrown.info

C-H out-of-plane bending (aromatic): Characteristic bands in the 690-900 cm⁻¹ region indicating the substitution pattern of the benzene ring. msu.edu

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. The molecular ion peak [M]⁺ for C₁₀H₁₂O would be observed at m/z 148. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B3048615 [(E)-2-ethoxyethenyl]benzene CAS No. 17655-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2-ethoxyethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHNODDFDJBMAS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419366
Record name [(E)-2-Ethoxyethenyl]benzene
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Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17655-74-2
Record name NSC167596
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Record name [(E)-2-Ethoxyethenyl]benzene
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Record name ETHYL STYRYL ETHER
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Mechanistic Investigations of Reactions Involving E 2 Ethoxyethenyl Benzene

Reaction Pathways of the Ethenyl Ether Moiety

The ethenyl ether portion of [(E)-2-ethoxyethenyl]benzene contains a carbon-carbon double bond that is activated by the electron-donating ethoxy group, making it susceptible to attack by electrophiles. Conversely, its electron-rich nature generally precludes reactions with nucleophiles unless specific activating conditions are met.

Electrophilic Attack Mechanisms

The π-electrons of the carbon-carbon double bond in the ethenyl ether moiety render it nucleophilic, and thus prone to electrophilic addition reactions. nptel.ac.inmakingmolecules.comlibretexts.orglibretexts.org The general mechanism involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocationic intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. pressbooks.pub The rate of these reactions is enhanced by the presence of the electron-donating ethoxy group, which increases the electron density of the double bond. makingmolecules.comlibretexts.org

In the case of styryl ethers like this compound, electrophilic attack preferentially occurs at the β-carbon (the carbon atom not attached to the benzene (B151609) ring). This regioselectivity is dictated by the formation of the more stable carbocation intermediate, which is a resonance-stabilized benzylic carbocation. The positive charge on the α-carbon is delocalized into the adjacent benzene ring.

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of vinyl ethers is a well-studied example of electrophilic attack. The reaction is initiated by the rate-determining protonation of the β-carbon of the double bond. acs.orgresearchgate.net This is followed by the rapid addition of water to the resulting carbocation to form a hemiacetal, which then quickly decomposes to an aldehyde (phenylacetaldehyde) and an alcohol (ethanol). acs.org

Kinetic studies on the acid-catalyzed hydrolysis of ring-substituted styryl ethyl ethers have shown that these compounds are significantly less reactive than simple vinyl ethyl ether. This is attributed to the electron-withdrawing inductive effect of the phenyl group, which destabilizes the transition state leading to the carbocation. The hydrolysis of these ethers follows the Hammett relation, with negative ρ values indicating that electron-donating substituents on the phenyl ring accelerate the reaction by stabilizing the positive charge that develops in the transition state. oup.com

Substituent (X) in X-C₆H₄CH=CHOEtRelative Rate of Hydrolysis (cis)Relative Rate of Hydrolysis (trans)
p-CH₃O2.11-
p-CH₃1.98-
H1.001.00
p-Cl0.22-
m-Cl0.09-
Table 1: Relative rates of acid-catalyzed hydrolysis of substituted styryl ethyl ethers.

Cationic Polymerization: In the presence of cationic initiators, this compound can undergo polymerization. Mechanistic studies of the cationic polymerization of phenyl vinyl ethers have revealed a competition between the expected vinyl addition polymerization and an intramolecular Friedel-Crafts reaction. The propagating carbocation can either add to another monomer unit or attack the ortho-position of the penultimate phenyl ring, leading to a chromane-type structure and cleavage of the ether linkage. acs.org The propensity for this side reaction makes it challenging to obtain high-molecular-weight polymers from unsubstituted phenyl vinyl ether. acs.org

Nucleophilic Additions and Substitutions

Due to the high electron density of the carbon-carbon double bond, the ethenyl ether moiety in this compound is generally not susceptible to nucleophilic attack. wikipedia.org Nucleophilic addition to alkenes typically requires the presence of strong electron-withdrawing groups attached to the double bond, which is not the case for this molecule. Therefore, reactions such as Michael additions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated system, are not characteristic of this compound under normal conditions.

For a nucleophilic addition to occur, the alkene must be rendered electrophilic. In this compound, the electron-donating nature of the ethoxy group and the phenyl group work in concert to make the double bond electron-rich and thus unreactive towards nucleophiles.

Mechanistic Studies of Aromatic Ring Reactivity

The benzene ring in this compound can undergo substitution reactions, with the nature of the attacking species (electrophile or nucleophile) determining the reaction pathway.

Electrophilic Aromatic Substitution (EAS) Pathways

The [(E)-2-ethoxyethenyl] substituent acts as an activating group in electrophilic aromatic substitution reactions. This is because the oxygen atom of the ethoxy group can donate a lone pair of electrons to the benzene ring via resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. masterorganicchemistry.compressbooks.pubaakash.ac.in This activating effect is generally stronger than the deactivating inductive effect of the oxygen atom.

The resonance stabilization of the intermediate carbocation (the sigma complex) is most effective when the electrophile attacks the ortho or para positions relative to the substituent. pressbooks.publibretexts.org This is because resonance structures can be drawn in which the positive charge is delocalized onto the oxygen atom of the ethoxy group, providing significant stabilization. Attack at the meta position does not allow for this direct resonance stabilization. Consequently, the [(E)-2-ethoxyethenyl] group is an ortho, para-director.

The relative rates of electrophilic aromatic substitution are significantly influenced by the nature of the substituent already present on the benzene ring. nptel.ac.in

SubstituentRelative Rate of Nitration
-OH1000
-CH₃25
-H1
-Cl0.03
-NO₂6 x 10⁻⁸
Table 2: Relative rates of nitration for various monosubstituted benzenes, illustrating the activating and deactivating effects of different functional groups. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) and Benzyne (B1209423) Intermediates

Nucleophilic aromatic substitution (SNAr) on an unsubstituted benzene ring like that in this compound is generally not feasible. The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate. govtpgcdatia.ac.inosti.govnih.govnih.gov

However, under conditions of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), nucleophilic substitution can occur via a different pathway known as the benzyne mechanism (or elimination-addition mechanism). govtpgcdatia.ac.inorgoreview.com This mechanism involves a two-step process:

Elimination: The strong base abstracts a proton from the position ortho to a leaving group (if one were present on the ring). In the absence of a leaving group on the benzene ring of this compound itself, this reaction is not a direct substitution. However, if a derivative with a leaving group, for example, p-chloro-[(E)-2-ethoxyethenyl]benzene, were used, the benzyne mechanism would be plausible. The base would abstract a proton ortho to the chlorine, and the resulting anion would then expel the chloride ion to form a highly reactive benzyne intermediate. govtpgcdatia.ac.inchemistrysteps.com

Addition: The nucleophile then adds to one of the two carbons of the triple bond in the benzyne intermediate. This is followed by protonation to yield the final product.

A key piece of experimental evidence for the benzyne mechanism comes from isotopic labeling studies. For instance, the reaction of ¹⁴C-labeled chlorobenzene (B131634) with potassium amide in liquid ammonia yields a nearly 1:1 mixture of aniline (B41778) with the ¹⁴C label at the C-1 and C-2 positions, which can only be explained by the formation of a symmetrical benzyne intermediate. atlas.orgmasterorganicchemistry.com

The regiochemical outcome of the nucleophilic addition to a substituted benzyne is influenced by the electronic effects of the substituent. For a benzyne derived from a molecule with an electron-donating group, the nucleophile preferentially adds to the carbon atom further away from the substituent. Conversely, with an electron-withdrawing group, the nucleophile adds to the carbon that leads to the more stable carbanion intermediate, which is typically the one where the negative charge is closer to the electron-withdrawing group. chemistrysteps.commasterorganicchemistry.com In the case of a hypothetical benzyne derived from a substituted this compound, the directing influence of the ethoxyethenyl group would need to be considered.

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. libretexts.orglibretexts.org The mechanism of cleavage for a vinyl ether, such as the one present in this molecule, differs from that of a simple dialkyl or aryl alkyl ether.

Following the formation of the carbocation, there are two possible subsequent pathways:

Hydration: In the presence of water, a water molecule will rapidly attack the carbocation to form a hemiacetal. Hemiacetals are generally unstable and will quickly decompose to yield an aldehyde (phenylacetaldehyde) and an alcohol (ethanol). acs.orgacs.org

Nucleophilic Attack by Halide: In the presence of a strong nucleophilic anion from the acid (e.g., Br⁻ or I⁻), the halide can attack the carbocation. However, the more common pathway for vinyl ethers in aqueous acid is hydrolysis via the hemiacetal intermediate.

In the case of aryl alkyl ethers, cleavage of the bond between the oxygen and the aromatic ring carbon is difficult because it would require the formation of an unstable phenyl cation or an SN2 attack on an sp²-hybridized carbon, neither of which is favorable. libretexts.orglibretexts.org Therefore, for the ether linkage in this compound, cleavage will occur at the vinyl-oxygen bond rather than the phenyl-oxygen bond if the molecule were an aryl ether. Since it is a vinyl ether, the mechanism proceeds as described above, initiated by protonation of the double bond.

Acidic Cleavage Mechanisms (S_N1 and S_N2 Considerations)

The cleavage of ethers by strong acids is a fundamental reaction in organic chemistry, proceeding through either S_N1 or S_N2 pathways depending on the ether's structure. pressbooks.publibretexts.org In the case of this compound, the reaction is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

The subsequent step, nucleophilic attack by the halide ion, is dictated by the nature of the groups attached to the oxygen. Ethers with primary or secondary alkyl groups typically react via an S_N2 mechanism at the less sterically hindered site. pressbooks.publibretexts.org However, ethers with groups that can form stable carbocations, such as tertiary, benzylic, or allylic systems, tend to cleave through an S_N1 mechanism. pressbooks.publibretexts.org

For this compound, the C-O bond involves a vinylic carbon that is also benzylic in nature. Cleavage via an S_N1 pathway would require the formation of a vinyl cation, which is generally unstable. However, the adjacent phenyl group can stabilize a positive charge through resonance. This stabilization of the intermediate carbocation suggests that the cleavage is likely to proceed via an S_N1-like mechanism. The alternative S_N2 pathway would involve a nucleophilic attack on an sp²-hybridized carbon, which is generally disfavored. masterorganicchemistry.com

The mechanism likely involves the protonation of the ether oxygen, followed by the departure of ethanol (B145695) to form a resonance-stabilized styryl cation. The halide ion then attacks this cation to yield phenylacetaldehyde (B1677652) and an ethyl halide, or alternatively, attacks the ethyl group via an S_N2 reaction to produce iodoethane (B44018) and phenylacetaldehyde. The exact pathway can be influenced by reaction conditions and the specific acid used. masterorganicchemistry.comkhanacademy.org

Influence of the Styryl Group on Ether Reactivity

The styryl group, a vinyl group substituted with a phenyl ring, exerts a profound influence on the reactivity of the adjacent ether linkage in this compound. This influence is a combination of electronic and steric effects.

Electronic Effects: The phenyl group is connected to the vinyl ether moiety, creating a conjugated system. This conjugation affects the electron density at the ether oxygen and the double bond.

Resonance: The phenyl ring can donate π-electron density to the vinyl group through resonance, which in turn affects the basicity of the ether oxygen. This delocalization can stabilize the protonated ether intermediate, facilitating the initial step of acid-catalyzed cleavage. khanacademy.org

Inductive Effect: The sp² hybridized carbons of the phenyl and vinyl groups are more electronegative than sp³ carbons, leading to an inductive electron withdrawal from the ether oxygen.

Steric Effects: The phenyl group introduces significant steric bulk near the ether linkage. In reactions like acid-catalyzed cleavage, this steric hindrance would disfavor an S_N2 attack at the vinylic carbon, further supporting an S_N1-type mechanism that proceeds through a planar carbocation intermediate. masterorganicchemistry.com

Tandem and Cascade Reaction Mechanisms

This compound and its derivatives are valuable substrates in tandem and cascade reactions, where multiple bond-forming events occur in a single pot. These processes offer high atom and step economy.

Isomerization/Heck Arylation Sequences

Palladium-catalyzed tandem reactions involving the isomerization of alkenyl ethers followed by Heck arylation provide efficient access to complex trisubstituted vinyl ethers. nih.govacs.org While this compound is already an internal enol ether, related allyl ethers can be isomerized in situ to form such structures, which then undergo regioselective arylation. nih.gov

The core of this process is a [Pd–H] intermediate that facilitates both the isomerization and the Heck coupling cycle. nih.gov The regioselectivity of the arylation (α vs. β to the oxygen) can be controlled by the choice of ligands, bases, and the arylating agent. acs.org For instance, using a chelating bisphosphine ligand like dppp (B1165662) with an organic base and an aryl triflate promotes α-arylation. nih.govacs.org Conversely, modifying the catalyst with an excess of an organic base like Et₃N after isomerization favors β-arylation with aryl halides. acs.org

Computational studies suggest that for both α- and β-selective arylations, the migratory insertion step is selectivity-determining. acs.org For the β-selective pathway, electronic factors favor α-regioselectivity, while steric effects favor the observed β-regioselectivity. acs.org

Table 1: Regiodivergent Heck Arylation of a Model 1,2-Disubstituted Vinyl Ether. nih.govacs.org
Arylating AgentLigand/Base SystemProductYield (%)Regioisomeric Ratio (α/β)
Aryl triflatedppp / Cy₂NMeα-arylated ether50>20:1
Electron-deficient aryl halidePtBu₃ / Et₃Nβ-arylated ether31-751:>20
Electron-neutral aryl halidePtBu₃ / Et₃Nβ-arylated ether31-75Varies (e.g., 2:1 to 1:>20)
Electron-rich aryl halidePtBu₃ / Et₃NMixedN/AReduced regiocontrol

Multi-Component Coupling Reactions

Multi-component reactions (MCRs) that incorporate this compound or its derivatives offer a powerful strategy for the rapid construction of complex molecules, particularly heterocycles. rsc.org A notable example is the synthesis of imidazo[1,2-a]pyridines.

In one reported protocol, a derivative, 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine, is used in a reaction with 2-aminopyridines. rsc.org This transformation proceeds through an initial reaction with N-bromosuccinimide (NBS) in a dioxane-water mixture to generate a reactive α-bromo ether intermediate, which then couples with the aminopyridine to build the fused heterocyclic system. rsc.org Iron-catalyzed three-component cross-coupling reactions of 2-aminopyridine, an aldehyde, and a nitroalkane also provide access to the imidazo[1,2-a]pyridine (B132010) core, showcasing a different MCR strategy that could potentially be adapted for styryl ether substrates. rsc.org

Radical and Ionic Protocols

The double bond in this compound is susceptible to both radical and ionic reactions, opening up further avenues for functionalization.

Ionic Protocols: As mentioned previously, the reaction of 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine with NBS likely proceeds through an ionic mechanism involving the formation of a bromonium ion across the double bond, followed by attack of water to yield a 2-bromo-2-(6-chloropyrazin-2-yl)-1-ethoxyethanol intermediate. rsc.org This halohydrin-like species is then primed for subsequent coupling reactions. The use of ionic liquids as both solvent and catalyst has also been shown to influence the reaction pathways in related systems, for example, by stabilizing transition states in the ring-opening of epoxides. acs.org

Radical Protocols: The development of iron-catalyzed multicomponent radical cascades presents a general method for complex bond formation. nih.gov These protocols often involve the generation of an alkyl radical which can then engage in coupling reactions. While direct examples with this compound are not prominent, the vinyl moiety is a potential acceptor for radical addition. For instance, a general Fe-catalyzed protocol has been developed for the coupling of α-boryl radicals with Grignard reagents, which could be extended to vinyl ether systems. nih.gov Additionally, radical cyclization has been noted as a key step in synthetic sequences involving complex molecules derived from styryl ether precursors. google.com

Advanced Applications in Organic Synthesis and Materials Science

A Versatile Building Block in the Synthesis of Complex Molecules

[(E)-2-ethoxyethenyl]benzene serves as a key intermediate in the construction of intricate molecular architectures, offering reactive sites for stereoselective transformations, carbon-carbon bond formation, and the synthesis of heterocyclic compounds.

Applications in Asymmetric Synthesis via Stereoselective Transformations

The electron-rich double bond of this compound is susceptible to various stereoselective additions, enabling the synthesis of chiral molecules with high enantiomeric purity. While specific examples detailing the asymmetric transformations of this compound are not extensively documented in readily available literature, the reactivity of styryl ethers in general suggests their potential in several key asymmetric reactions.

Asymmetric Hydroformylation: This reaction introduces a formyl group and a hydrogen atom across the double bond. In the presence of chiral rhodium catalysts, the hydroformylation of styryl ethers can, in principle, lead to the formation of chiral aldehydes with high enantioselectivity. These aldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds nih.govnih.govrsc.orgacs.org.

Enantioselective Epoxidation: The oxidation of the double bond in this compound using chiral catalysts can produce chiral epoxides. These epoxides are versatile synthetic intermediates that can be opened by various nucleophiles to generate a range of enantiomerically enriched compounds cornell.educaltech.edunih.govorganic-chemistry.orgresearchgate.net.

Stereoselective Cyclopropanation: The reaction of styryl ethers with carbenes or carbenoids in the presence of a chiral catalyst can yield optically active cyclopropane (B1198618) derivatives. These strained ring systems are found in numerous natural products and are useful building blocks in organic synthesis princeton.eduunl.ptnih.gov.

Utility in Carbon-Carbon Bond Formation Reactions

The vinyl group of this compound actively participates in various palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.

Heck Reaction: In the Heck reaction, this compound can be coupled with aryl or vinyl halides (or triflates) to form substituted styrenes. The reaction typically proceeds with high stereoselectivity, preserving the E-configuration of the double bond. The general conditions for the Heck reaction of styrenes with aryl halides often involve a palladium catalyst, a base, and a suitable solvent, with reaction temperatures ranging from room temperature to elevated temperatures, and yields can be good to excellent depending on the specific substrates and conditions nih.govsctunisie.orgresearchgate.netresearchgate.netnih.gov.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction involves the reaction of an organoboron compound with a halide or triflate. While direct Suzuki-Miyaura coupling of vinyl ethers can be challenging, a sequential hydroboration/Suzuki-Miyaura coupling of the corresponding ynol ether provides a highly regio- and stereoselective route to β,β-disubstituted vinyl ethers organic-chemistry.org. This methodology allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the β-position of the vinyl ether with excellent control over the stereochemistry researchgate.netnih.govacs.orgnih.gov.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. Organostannanes derived from vinyl ethers can be used to introduce the vinyl ether moiety into complex molecules. The reaction is known for its tolerance of a wide variety of functional groups nrochemistry.comwikipedia.org.

Coupling ReactionReactantsCatalyst System (Typical)Product Type
Heck Reaction This compound + Aryl/Vinyl HalidePd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N), Phosphine (B1218219) ligandSubstituted Styrenes
Suzuki-Miyaura Coupling Vinylboronate (from ynol ether) + Aryl/Vinyl HalidePd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3)β,β-Disubstituted Vinyl Ethers
Stille Coupling Vinylylstannane + Aryl/Vinyl HalidePd catalyst (e.g., Pd(PPh3)4)Substituted Vinyl Ethers

Precursor for Nitrogen-Containing Heterocycles

The reactivity of the vinyl ether functionality in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazines and imidazopyridines, which are important scaffolds in medicinal chemistry.

Pyrazines: While direct synthesis from this compound is not explicitly detailed, vinyl ethers, in general, can serve as precursors for pyrazine (B50134) synthesis. For instance, the reaction of a β-dicarbonyl compound with an activated vinyl ether can lead to intermediates that, upon condensation with a 1,2-diamine, would yield substituted pyrazines.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities, can be achieved using vinyl ether derivatives sctunisie.orgresearchgate.netnih.govmdpi.comrsc.orgorganic-chemistry.org. A notable example involves the reaction of 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine with various amines. The ethoxyvinyl group acts as a masked aldehyde, which, after initial substitution and subsequent cyclization, leads to the formation of 3-pyrazinyl-imidazo[1,2-a]pyridines. This approach highlights the utility of the vinyl ether moiety as a synthon for a carbonyl group in the construction of fused heterocyclic systems.

A Promising Precursor for Polymeric Materials

The presence of a polymerizable vinyl group makes this compound a monomer for the synthesis of both homopolymers and copolymers. The resulting polymers, possessing styryl ether side chains, can exhibit interesting properties and find applications in various fields, including as components of conjugated polymer systems for optoelectronic devices.

Incorporation into Conjugated Polymer Systems

The incorporation of this compound or similar styryl ether units into conjugated polymer backbones can significantly influence their electronic and photophysical properties. These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices organic-chemistry.orgrsc.orgumass.edu.

Synthesis of Poly(p-phenylene vinylene) (PPV) Derivatives: One of the most common methods for synthesizing PPV derivatives is the Gilch polymerization semanticscholar.orgrsc.orgresearchgate.netresearchgate.net. By using a bis(halomethyl)benzene monomer functionalized with an ethoxy group, it is possible to synthesize PPV derivatives with ethoxy side chains. These side chains can improve the solubility and processability of the resulting conjugated polymer, which is often a major challenge. Furthermore, the electron-donating nature of the ethoxy group can tune the electronic properties of the polymer, affecting its emission color and efficiency in OLEDs acs.orgresearchgate.net. The photophysical properties of polymers containing styryl ether pendants can be modulated, potentially leading to materials with enhanced fluorescence quantum yields and tailored emission spectra.

The ability to fine-tune the properties of conjugated polymers by incorporating monomers like this compound opens up possibilities for the development of new materials with optimized performance for a variety of electronic and photonic applications.

Computational and Theoretical Studies of E 2 Ethoxyethenyl Benzene

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Computational analysis of [(E)-2-ethoxyethenyl]benzene focuses on understanding its geometry, orbital energies, and electronic transitions through various quantum chemical methods.

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of this compound. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. researchgate.netchemrxiv.org Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d) or larger, are commonly employed to optimize the molecule's geometry and calculate its vibrational frequencies. researchgate.netnih.gov

These calculations can determine key structural parameters, such as bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on related molecules like ethoxybenzene have been used to map the potential energy surface for internal rotations, identifying the most stable conformers (e.g., trans and gauche arrangements of the ethoxy group). researchgate.net Similar calculations for this compound would reveal the preferred orientation of the ethoxy group relative to the vinyl and benzene (B151609) moieties, which is crucial for understanding its reactivity and intermolecular interactions.

Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Configuration Interaction with Single and Double excitations (CISD) can provide more accurate energies and properties, though at a greater computational expense. fortunejournals.com These methods are often used as benchmarks for validating the results obtained from DFT calculations.

Table 1: Overview of Quantum Chemical Methods Used in Electronic Structure Analysis.
MethodAbbreviationTypical ApplicationStrength
Density Functional TheoryDFTGeometry Optimization, Electronic Properties, Reaction PathwaysGood accuracy for a wide range of systems with moderate computational cost. researchgate.net
Møller-Plesset Perturbation Theory (2nd order)MP2Inclusion of electron correlation, Conformer EnergiesSystematically improvable and more accurate than DFT for non-covalent interactions. chemrxiv.org
Configuration Interaction (Singles and Doubles)CISDExcited state calculations, High-accuracy energy benchmarksProvides a variational treatment of electron correlation.

The electronic transitions of this compound are primarily associated with its conjugated π-system, which extends across the benzene ring and the vinyl group. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the energies of electronic excited states and simulating UV-Vis absorption spectra. nih.govmdpi.com

The principal electronic transition from the ground state (S₀) to the first excited state (S₁) is typically a π-π* transition. This involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant contributions from the electron-rich ethoxy group and the π-bonds of the phenyl and vinyl groups. The LUMO is an antibonding π* orbital distributed over the phenyl and vinyl fragments. nih.gov

Computational studies on analogous styryl-thiophene compounds have shown that the calculated maximum absorption wavelength (λmax) for the HOMO-LUMO transition is in good agreement with experimental data. nih.gov These calculations also provide the oscillator strength, which is a theoretical measure of the intensity of the transition. For this compound, the main absorption band observed in its UV-Vis spectrum can be confidently assigned to this π-π* transition based on TD-DFT results.

Table 2: Representative Calculated Electronic Transition Data for Analogous Styryl Systems.
Compound TypeTransition TypeCalculated λmax (nm)Key Orbitals Involved
Styryl-Thiopheneπ → π~350-400HOMO → LUMO nih.gov
Styrylquinolineπ → π~330-370HOMO → LUMO mdpi.com
Substituted Styreneπ → π*~280-320HOMO → LUMO

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical reaction. nih.gov This includes identifying reactants, products, intermediates, and the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Locating the precise geometry of a transition state is a primary goal of mechanistic studies. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find an initial guess for the TS structure, which is then fully optimized. ucsb.edu

A key verification for a true transition state is a vibrational frequency calculation, which must yield exactly one imaginary frequency. github.io The eigenvector of this imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking of an old bond and the formation of a new one.

For a reaction forming this compound, such as the gold-catalyzed hydroalkoxylation of phenylacetylene (B144264) with ethanol (B145695), DFT calculations can be used to model the transition state for the nucleophilic attack of the ethanol oxygen on the alkyne carbon. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is a critical determinant of the reaction rate. rsc.org

Table 3: Calculated Activation Energy Barriers for Analogous Ether Formation Reactions.
Reaction TypeComputational MethodCalculated Barrier (kcal/mol)Reference
Gold-Catalyzed Hydroalkoxylation of AlkyneDFT15 - 25 rsc.org
Base-Catalyzed Diaryl Ether Formation (SNAr)DFT (B3LYP)20 - 30 nih.gov
TBAF-Mediated Oxa-Michael AdditionDFT~18 e3s-conferences.org

Energy Decomposition Analysis (EDA) is a powerful method for understanding the nature of chemical bonds and intermolecular interactions. It partitions the total interaction energy (ΔEint) between two molecular fragments (e.g., the reactants in a transition state) into physically meaningful components. A common scheme includes:

ΔEelstat : The classical electrostatic interaction between the fragments.

ΔEPauli : The repulsive term arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same space.

ΔEorb : The stabilizing orbital interaction energy, which comes from the mixing of occupied and unoccupied orbitals of the fragments (covalent bonding). researchgate.netresearchgate.net

In the context of the hydroalkoxylation reaction to form this compound, an EDA of the transition state can reveal the dominant forces driving the reaction. For instance, by analyzing the interaction between the ethanol fragment and the gold-activated alkyne fragment, one can determine whether the bond formation is driven more by electrostatic attraction or covalent orbital interactions. researchgate.netresearchgate.net This level of detail is crucial for explaining and predicting the regioselectivity and stereoselectivity of such reactions.

Table 4: Illustrative Energy Decomposition Analysis for a C-O Bond Formation Transition State in a Model Hydroalkoxylation Reaction.
Energy ComponentDescriptionTypical Value (kcal/mol)
ΔEint (Interaction Energy)Total interaction between fragments-20.5
ΔEPauli (Pauli Repulsion)Steric/exchange repulsion+95.0
ΔEelstat (Electrostatic Interaction)Classical electrostatic attraction-65.2
ΔEorb (Orbital Interaction)Covalent/charge-transfer interaction-50.3

Note: Values are hypothetical based on similar systems reported in the literature. researchgate.net The sum of ΔEPauli, ΔEelstat, and ΔEorb gives ΔEint.

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along a proposed reaction pathway, a comprehensive reaction energy diagram can be constructed. nih.gov This diagram provides a visual representation of the energetic feasibility of a mechanism.

To ensure that a calculated transition state correctly connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. github.io An IRC calculation traces the minimum energy path downhill from the transition state on the potential energy surface. A successful IRC calculation will show the energy smoothly decreasing from the TS to the corresponding reactant or intermediate on one side, and to the product on the other, thus validating the proposed reaction step. Combining the results for multiple steps allows for the simulation of the complete reaction energy profile, offering a detailed, step-by-step understanding of the chemical transformation. nih.govresearchgate.net

Stereoselectivity Prediction and Rationalization

Computational chemistry offers powerful tools for predicting and understanding the stereoselectivity of chemical reactions. In the context of synthesizing this compound, theoretical studies can elucidate the factors governing the preferential formation of the (E)-isomer over its (Z)-counterpart. A common synthetic route to vinyl ethers is the Wittig reaction or its variants. Computational modeling of such reactions can provide detailed insights into the reaction mechanism and the origins of stereoselectivity.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction pathways and transition states. By calculating the energies of the transition states leading to the (E) and (Z) isomers, the kinetic product ratio can be predicted. The isomer formed via the lower energy transition state is expected to be the major product.

For the synthesis of this compound, a hypothetical Wittig-type reaction between benzaldehyde (B42025) and an appropriate phosphorus ylide can be modeled. Computational analysis would focus on the cycloaddition step to form the oxaphosphetane intermediate. The stereochemical outcome is often determined at this stage. Factors influencing the transition state energies include steric interactions between the substituents on the aldehyde and the ylide, as well as electronic effects such as dipole-dipole interactions. researchgate.net

A detailed computational study would involve:

Conformational analysis of the reactants.

Locating the transition state structures for the formation of both cis- and trans-oxaphosphetane intermediates, which decompose to the (Z) and (E) alkene products, respectively.

Calculating the activation energies for both pathways.

The results of such a study can be summarized in a data table, providing a quantitative basis for rationalizing the observed stereoselectivity.

Table 1: Hypothetical DFT Calculated Activation Energies for the Formation of (E)- and (Z)-2-ethoxyethenyl]benzene via a Wittig-type Reaction

Transition StateIsomer FormedCalculated Activation Energy (kcal/mol)Predicted Selectivity
TS-EThis compound20.5Major
TS-Z[(Z)-2-ethoxyethenyl]benzene22.8Minor

Note: These are hypothetical values to illustrate the output of a computational study.

The lower calculated activation energy for the transition state leading to the (E)-isomer (TS-E) would provide a clear rationale for its predominance in the reaction mixture. Further analysis of the transition state geometries can reveal the specific steric and electronic interactions responsible for this energy difference, thereby offering a detailed molecular-level understanding of the reaction's stereoselectivity. researchgate.netpitt.edu

Spectroscopic Property Simulations for Structural and Electronic Insights

Computational simulations of spectroscopic properties are invaluable for confirming the structure of newly synthesized compounds and for gaining deeper insights into their electronic nature. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can be particularly informative.

NMR Spectroscopy Simulation

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govmodgraph.co.uk These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

For this compound, the calculated chemical shifts of the vinylic protons would be of particular interest. The coupling constant (J-value) between these protons is characteristically different for (E) and (Z) isomers, and while direct prediction of J-couplings is more complex, the chemical shifts themselves provide strong evidence for the assigned geometry.

Table 2: Simulated ¹H NMR Chemical Shifts for this compound

ProtonSimulated Chemical Shift (ppm)
Vinylic H (α to phenyl)7.35
Vinylic H (β to phenyl)5.85
O-CH₂3.98
CH₃1.35
Phenyl H (ortho)7.30
Phenyl H (meta)7.22
Phenyl H (para)7.10

Note: These are exemplary simulated values. Actual values would depend on the level of theory and basis set used.

UV-Vis Spectroscopy Simulation

The electronic transitions that give rise to a molecule's UV-Vis spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method provides information about the excitation energies and oscillator strengths of electronic transitions. For this compound, the conjugation between the phenyl ring and the vinyl ether moiety is expected to result in characteristic UV absorptions.

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π → π* transitions. Analysis of the molecular orbitals involved in these transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can reveal how the electronic structure is related to the molecule's absorption of light.

Table 3: Simulated UV-Vis Spectroscopic Data for this compound

TransitionWavelength (λmax) (nm)Oscillator Strength (f)Nature of Transition
S₀ → S₁2750.45HOMO → LUMO (π → π)
S₀ → S₂2300.15HOMO-1 → LUMO (π → π)

Note: These are illustrative simulated values.

These computational tools, when used in concert, provide a powerful platform for the detailed investigation of molecules like this compound, from predicting their formation to understanding their fundamental structural and electronic properties.

Future Research Directions and Outlook

Development of Novel Stereoselective Methodologies

Achieving precise three-dimensional control in chemical reactions is a primary goal of modern organic synthesis. For [(E)-2-ethoxyethenyl]benzene, a significant area of future research lies in developing new stereoselective methods for both its synthesis and its application in asymmetric reactions. While various methods for creating enol ethers exist, the quest for more efficient, atom-economical, and highly stereoselective routes is a continuing priority. rsc.org

Future work will likely concentrate on designing and utilizing novel chiral catalysts, such as transition metal complexes and organocatalysts, to attain high levels of enantioselectivity in reactions involving the double bond of this compound. For example, the development of catalytic systems capable of controlling the facial selectivity of electrophilic additions or cycloadditions would be of great value. Research into substrate-controlled diastereoselective reactions, where the inherent chirality of a reacting molecule dictates the stereochemical outcome, will also be pivotal.

Table 1: Comparison of Potential Stereoselective Methodologies

MethodologyPotential AdvantagesResearch Focus
Chiral Transition Metal CatalysisHigh turnover numbers, broad substrate scopeLigand design, new metal complexes
OrganocatalysisMetal-free, environmentally benignAsymmetric activation modes
Substrate-Controlled DiastereoselectionHigh diastereoselectivityDesign of chiral auxiliaries and substrates

Exploration of New Mechanistic Pathways and Reactivities

A more profound comprehension of the reaction mechanisms involving this compound is essential to unlock its full synthetic potential. Although its function as a nucleophile in various reactions is well-documented, there is still much to uncover about its reactivity under diverse conditions and with a broader array of reaction partners. wikipedia.orgnih.gov

Future studies will likely combine experimental techniques—such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis—with computational methods to clarify reaction pathways. The discovery of novel reactive intermediates and transition states will offer insights for devising new chemical transformations. For instance, exploring its potential in radical reactions, pericyclic reactions beyond simple cycloadditions, or as a participant in C-H activation processes could lead to the discovery of unprecedented reactivity and the formulation of innovative synthetic strategies. Preliminary mechanistic studies on related styryl ether formations suggest complex reaction sequences that warrant further investigation. researchgate.netresearchgate.net

Expansion of Synthetic Utility in Target Molecule and Material Synthesis

A major impetus for future research is the application of this compound in the creation of complex, biologically active molecules and advanced materials. Its chemical structure serves as a precursor to a variety of functional groups, rendering it a valuable tool for synthetic chemists. rsc.org

The focus will be on integrating this building block into the total synthesis of natural products and pharmaceuticals. Its capacity to function as a latent aldehyde or ketone, or to engage in carbon-carbon bond-forming reactions, will be harnessed to construct complex molecular frameworks. Furthermore, the polymerization of this compound and its derivatives could pave the way for novel polymers with distinct electronic, optical, or thermal properties, with potential applications in materials science.

Table 2: Potential Applications in Synthesis

AreaSynthetic TargetKey Transformation
Natural Product SynthesisPolyketides, alkaloidsAldol-type additions, cycloadditions
Pharmaceutical SynthesisDrug candidates with ether or carbonyl functionalitiesHydrolysis to carbonyls, cross-coupling reactions
Materials ScienceFunctional polymersControlled polymerization techniques

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry has become an essential tool in contemporary chemical research. For this compound, advanced computational modeling can offer predictive insights into its reactivity, selectivity, and the characteristics of its derivatives.

Future work in this domain will involve employing high-level quantum mechanical calculations to model reaction mechanisms, forecast stereochemical outcomes, and understand the electronic structure of transition states. nih.gov Density Functional Theory (DFT) and ab initio methods will be utilized to guide experimental design, thereby saving time and resources. Additionally, the computational screening of virtual libraries of catalysts and substrates will expedite the discovery of new and enhanced synthetic methodologies. The synergy between computational prediction and experimental validation will be crucial for rapidly advancing the chemistry of this compound.

Table 3: Computational Approaches and Their Applications

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism elucidationActivation energies, transition state geometries
Ab initio methodsHigh-accuracy energy calculationsReaction thermodynamics and kinetics
Molecular Dynamics (MD)Conformational analysis, solvent effectsDynamic behavior, intermolecular interactions
Virtual ScreeningCatalyst and substrate designIdentification of promising candidates for synthesis

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Document reaction conditions (e.g., humidity, light exposure) using the CRediT taxonomy. Share spectral raw files (e.g., JCAMP-DX for NMR) and computational input files (e.g., Gaussian .gjf) via open-access platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.